molecular formula C23H27N3O3S2 B2991734 2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide CAS No. 866842-47-9

2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide

Cat. No.: B2991734
CAS No.: 866842-47-9
M. Wt: 457.61
InChI Key: AGLPOAUAGRHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-isopropylphenyl)amino)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Biological Activities :

    • "Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives" by Asmaa M. Fahim and Eman H. I. Ismael (2019) investigated the reactivity of acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with antimicrobial activity. Computational calculations supported the experimental findings, indicating potential applications in antimicrobial therapies (Fahim & Ismael, 2019).
  • Molecular Docking and Antioxidant Efficacy :

    • "Synthesis, modelling and molecular docking of new 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agent" by A. Hossan (2020) explores the synthesis of thiazole derivatives and their evaluation as antioxidants. The study includes molecular docking to estimate their efficacy against specific enzymes, complemented by in vitro antioxidant activity studies (Hossan, 2020).
  • Antimicrobial Applications :

    • "Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents" by H. Aly, N. Saleh, and Heba A. Elhady (2011) synthesized and tested various heterocyclic compounds, including thiophene derivatives, for antimicrobial activity. This research indicates potential applications in combating various microorganisms (Aly, Saleh, & Elhady, 2011).
  • Corrosion Inhibition :

    • "Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron" by S. Kaya et al. (2016) utilized density functional theory (DFT) calculations and molecular dynamics simulations to assess the corrosion inhibition performances of thiazole derivatives on iron. This suggests applications in materials science and corrosion prevention (Kaya et al., 2016).

Properties

IUPAC Name

2-(N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-4-propan-2-ylanilino)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-15(2)17-6-10-19(11-7-17)26(12-22(27)24-18-8-4-16(3)5-9-18)23-25-20-13-31(28,29)14-21(20)30-23/h4-11,15,20-21H,12-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLPOAUAGRHOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)C(C)C)C3=NC4CS(=O)(=O)CC4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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